6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride
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Overview
Description
6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride is a chemical compound with the molecular formula C9H13N3O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxan-4-yl)pyridazin-3-amine typically involves the reaction of pyridazine derivatives with oxan-4-yl groups under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where a pyridazine derivative is reacted with an oxan-4-yl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halides, acids, and bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of various substituted pyridazine derivatives.
Scientific Research Applications
6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine core structure but differ in their substituents and functional groups.
Oxan-4-yl derivatives: These compounds contain the oxan-4-yl group but may have different core structures or additional functional groups.
The uniqueness of this compound lies in its specific combination of the pyridazine and oxan-4-yl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(oxan-4-yl)pyridazin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-9-2-1-8(11-12-9)7-3-5-13-6-4-7;/h1-2,7H,3-6H2,(H2,10,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDYOVQCHBMVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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